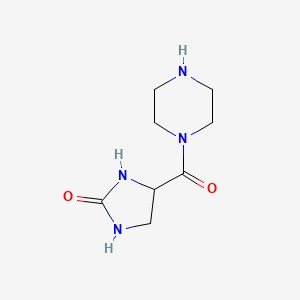
4-(Piperazine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-carbonyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene in the presence of a base.
Diamination of Olefins: This approach uses olefins and diamines in the presence of a catalyst to form the imidazolidin-2-one ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular cyclization to form the imidazolidin-2-one ring.
Aziridine Ring Expansion: Chiral aziridines react with isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidin-2-one derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as the direct incorporation of carbonyl groups into diamines or the use of aziridine ring expansion due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazolidin-2-ones .
Scientific Research Applications
4-(Piperazine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperazine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, lowering the substrate’s LUMO and facilitating nucleophilic attack . This mechanism is crucial in its role as a catalyst and in its biological activity as an enzyme inhibitor .
Comparison with Similar Compounds
4-(Piperazine-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds such as:
2-Imidazolidinone: A cyclic derivative of urea used as a polar solvent and Lewis base.
4-Imidazolidinone: Prepared from phenylalanine and used in pharmaceuticals like hetacillin and spiperone.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific structural features and its broad range of applications in various fields .
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(piperazine-1-carbonyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H14N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h6,9H,1-5H2,(H2,10,11,14) |
InChI Key |
XGWZUFCBEIYXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















